molecular formula C21H35Li3N7O17P3S B10855535 trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate

Cat. No.: B10855535
M. Wt: 803.4 g/mol
InChI Key: KIISZBZVEZIWHJ-KHTYWAKVSA-K
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Description

Coenzyme A (lithium salt hydrate) is a derivative of coenzyme A, a vital coenzyme in various biochemical reactions. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. It is essential for the metabolism of carbohydrates, proteins, and lipids, making it a key molecule in cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coenzyme A (lithium salt hydrate) is synthesized from pantothenic acid (vitamin B5) through a multi-step process. The synthesis involves the following steps:

    Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated by pantothenate kinase to form 4’-phosphopantothenate.

    Formation of 4’-Phosphopantetheine: 4’-Phosphopantothenate is then coupled with cysteine to form 4’-phosphopantetheine.

    Formation of Dephospho-Coenzyme A: 4’-Phosphopantetheine is adenylated to form dephospho-coenzyme A.

    Formation of Coenzyme A: Finally, dephospho-coenzyme A is phosphorylated to form coenzyme A.

The lithium salt hydrate form is obtained by neutralizing coenzyme A with lithium hydroxide and crystallizing the product .

Industrial Production Methods

Industrial production of coenzyme A (lithium salt hydrate) involves microbial fermentation using genetically engineered bacteria. The bacteria are engineered to overproduce the enzymes required for coenzyme A biosynthesis. The fermentation broth is then processed to extract and purify coenzyme A, which is subsequently converted to its lithium salt hydrate form .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A (lithium salt hydrate) undergoes various types of chemical reactions, including:

    Acylation: Coenzyme A acts as an acyl group carrier in acylation reactions.

    Oxidation-Reduction: It participates in redox reactions, particularly in the citric acid cycle.

    Thioester Formation: Coenzyme A forms thioesters with carboxylic acids, which are crucial intermediates in metabolic pathways.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coenzyme A (lithium salt hydrate) has numerous scientific research applications, including:

Mechanism of Action

Coenzyme A (lithium salt hydrate) functions as a coenzyme by forming thioester bonds with carboxylic acids. This allows it to act as an acyl group carrier in various biochemical reactions. The molecular targets of coenzyme A include enzymes involved in the citric acid cycle, fatty acid synthesis, and amino acid metabolism. The pathways involved include the citric acid cycle, fatty acid oxidation, and the synthesis of acetyl-coenzyme A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coenzyme A (lithium salt hydrate) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical and industrial applications where stability and solubility are critical .

Properties

Molecular Formula

C21H35Li3N7O17P3S

Molecular Weight

803.4 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate

InChI

InChI=1S/C21H36N7O16P3S.3Li.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;1H2/q;3*+1;/p-3/t11-,14-,15-,16+,20-;;;;/m1..../s1

InChI Key

KIISZBZVEZIWHJ-KHTYWAKVSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.O

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O

Origin of Product

United States

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